molecular formula C21H23BrN4O2S B305316 N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305316
M. Wt: 475.4 g/mol
InChI Key: KIBMTZLSVLXXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins in the body. This compound has been shown to have a high affinity for certain receptors in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may be useful in the development of new drugs and therapies. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high affinity for certain receptors in the body. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another direction is the study of the mechanism of action of this compound in more detail, which may lead to a better understanding of how enzymes and proteins function in the body. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.

Synthesis Methods

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several steps. The first step is the synthesis of 4-bromo-2,6-dimethylphenylamine, which is then reacted with ethyl 4-chloroacetoacetate to form the corresponding ester. The ester is then reacted with sodium thiolate to form the thioester, which is then reacted with 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol to form the final product.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been used in various scientific research studies. One of the main applications of this compound is in the field of biochemistry, where it has been used to study the mechanism of action of enzymes and other proteins. This compound has also been used in the field of physiology to study the effects of various drugs and chemicals on the body.

properties

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H23BrN4O2S

Molecular Weight

475.4 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23BrN4O2S/c1-4-26-18(12-28-17-8-6-5-7-9-17)24-25-21(26)29-13-19(27)23-20-14(2)10-16(22)11-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,27)

InChI Key

KIBMTZLSVLXXOS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC=C3

Origin of Product

United States

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